Enantiomeric Identity: (3S) vs. Racemate and (3R) in Database Registries
The target compound is uniquely registered in PubChem as the stereochemically defined (S)-enantiomer (CID 69058355), in contrast to the non-stereospecific entry (racemic or undefined, CID 69058354) that shares the same connectivity but lacks a defined chiral center [1]. Enantiomeric purity is critical for biological target engagement; regulatory guidelines and pharmacological studies routinely require defined enantiomers rather than racemates for CNS-active pyrrolidines [2].
| Evidence Dimension | Stereochemical definition and database registration |
|---|---|
| Target Compound Data | Defined (S)-enantiomer, CID 69058355, explicit (3S) IUPAC name and specific optical rotation where measured by supplier |
| Comparator Or Baseline | Racemic / non-stereospecified form: CID 69058354, IUPAC name without stereodescriptor, no defined stereocenter |
| Quantified Difference | Qualitative difference: presence of a defined stereogenic center vs. none (a binary registration distinction); enantiomeric excess (ee) specification is vendor- and batch-dependent and must be verified by chiral HPLC for each procurement |
| Conditions | PubChem registration system; analytical verification by chiral HPLC or SFC with polarimetric detection |
Why This Matters
Procurement of the racemate instead of the (S)-enantiomer can invalidate a biological assay or entire SAR study, as enantiomers often exhibit divergent potencies, off-target profiles, and pharmacokinetics.
- [1] PubChem Same-Connectivity Search Results for CID 69058355, listing two CIDs: one for the (S)-enantiomer and one for the non-stereospecific form. U.S. National Library of Medicine. (Accessed May 2026). View Source
- [2] Kurimura, M., et al. U.S. Patent No. 10,000,450 B2. (The patent describes enantiomer separation and emphasizes the importance of specific stereochemistry for monoamine reuptake inhibition). View Source
